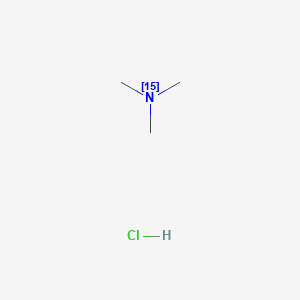![molecular formula C32H36N2O13 B12059669 Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH: is a compound used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with a galactosamine moiety that is further acetylated. The compound is often utilized in the synthesis of glycopeptides and has applications in various fields including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves multiple steps. The starting material is typically serine, which undergoes glycosylation with a galactosamine derivative. This is followed by acetylation of the hydroxyl groups on the galactosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Glycosylation Reactions: Formation of glycosidic bonds with other sugars.
Acetylation and Deacetylation: Addition or removal of acetyl groups
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Acetic Anhydride: Used for acetylation reactions.
Trifluoroacetic Acid (TFA): Used for cleavage from solid supports in peptide synthesis
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and acetylated glycopeptides .
科学的研究の応用
Chemistry
In chemistry, Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .
Biology
In biology, this compound is used to study glycosylation processes and the role of glycopeptides in cellular functions .
Medicine
In medicine, this compound is used in the development of cancer vaccines and other therapeutic agents that target glycosylated proteins .
Industry
In the industry, this compound is used in the production of synthetic glycopeptides for research and therapeutic purposes .
作用機序
The mechanism of action of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves its incorporation into glycopeptides. The galactosamine moiety interacts with specific receptors or enzymes, influencing various biological pathways. The acetyl groups protect the hydroxyl groups during synthesis and can be removed to expose reactive sites .
類似化合物との比較
Similar Compounds
Fmoc-Thr[GalNAc(Ac)3-|A-D]-OH: Similar structure but based on threonine instead of serine.
Fmoc-L-Ser[GalNAc(Ac)3]-OAllyl: Similar structure with an allyl ester group.
Uniqueness
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is unique due to its specific glycosylation pattern and the presence of the Fmoc protecting group, making it highly suitable for peptide synthesis and glycopeptide research .
特性
分子式 |
C32H36N2O13 |
|---|---|
分子量 |
656.6 g/mol |
IUPAC名 |
(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1 |
InChIキー |
ORICVOOXZDVFIP-MIOLQQMZSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


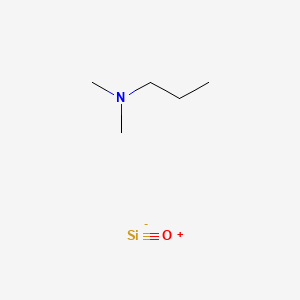

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


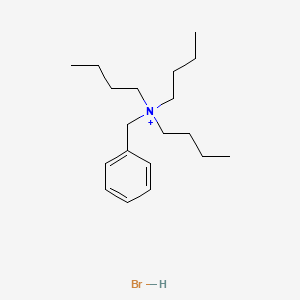


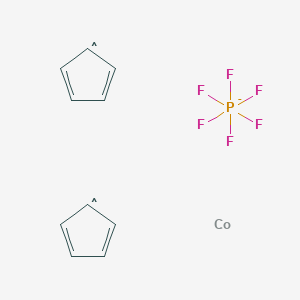

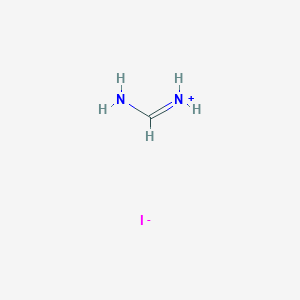
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

